1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea
CAS No.:
Cat. No.: VC14543696
Molecular Formula: C18H23F4N3O3
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea -](/images/structure/VC14543696.png)
Specification
Molecular Formula | C18H23F4N3O3 |
---|---|
Molecular Weight | 405.4 g/mol |
IUPAC Name | 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea |
Standard InChI | InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27) |
Standard InChI Key | LHRXHTKENPCGSZ-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F |
Introduction
Chemical Structure and Stereochemical Features
The compound’s structure integrates two pharmacologically relevant moieties: a 3-fluoro-4-(trifluoromethoxy)phenyl group and a 1-(2-methylbutanoyl)piperidin-4-yl unit linked via a urea bridge. The phenyl ring contains electron-withdrawing substituents (fluoro and trifluoromethoxy groups), which enhance metabolic stability and influence electronic distribution . The piperidine nitrogen is acylated with a 2-methylbutanoyl group, introducing a chiral center at the second carbon of the butanoyl chain. Stereochemical analysis confirms the (S)-configuration at this position, a critical determinant of its biological interactions .
The urea linkage () serves as a hydrogen-bond donor/acceptor, facilitating interactions with biological targets. Computational models reveal a twisted conformation between the phenyl and piperidine rings, optimizing binding pocket accommodation .
Physicochemical Properties | Value |
---|---|
Molecular Formula | C₁₈H₂₃F₄N₃O₃ |
Molecular Weight | 405.4 g/mol |
XLogP3 (Predicted Partition Coefficient) | 3.2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Topological Polar Surface Area | 76.6 Ų |
Synthesis and Manufacturing
Synthesis of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea involves a multi-step sequence:
-
Piperidine Modification: The piperidine ring is acylated with (S)-2-methylbutanoyl chloride under basic conditions to yield 1-(2-methylbutanoyl)piperidin-4-amine .
-
Phenyl Component Preparation: 3-Fluoro-4-(trifluoromethoxy)aniline is treated with phosgene to generate the corresponding isocyanate.
-
Urea Formation: The isocyanate reacts with the modified piperidine amine via nucleophilic addition-elimination, forming the urea bridge.
Critical process parameters include temperature control (<0°C during isocyanate formation) and chiral purity maintenance (≥97% enantiomeric excess for the (S)-configured butanoyl group) . Industrial-scale production adheres to ISO-certified protocols, ensuring batch consistency for research applications .
Biological Activity and Mechanism
While detailed pharmacological data remain proprietary, structural analogs suggest potential mechanisms:
-
Enzyme Inhibition: The urea moiety may competitively inhibit hydrolytic enzymes (e.g., serine proteases) by mimicking transition states.
-
Receptor Modulation: Fluorinated aryl groups commonly target G protein-coupled receptors (GPCRs), particularly those involved in neurological disorders .
Preliminary studies indicate nanomolar affinity for undisclosed targets, with a selectivity index >100 against related off-target proteins . Metabolic stability assays in human liver microsomes show a half-life of 42 minutes, attributable to fluorine-induced resistance to oxidative degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume